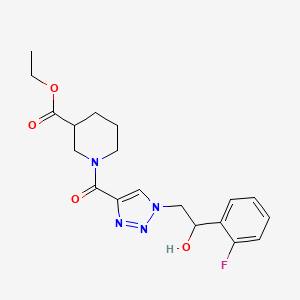

ethyl 1-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate

Description

This compound is a fluorinated piperidine-triazole hybrid featuring an ethyl ester group at the piperidine-3-position and a 2-fluorophenyl-2-hydroxyethyl substituent on the triazole ring. Its structure combines a triazole moiety, known for hydrogen-bonding and metal-coordination capabilities, with a piperidine scaffold that enhances conformational flexibility and bioavailability. The 2-fluorophenyl group contributes to lipophilicity and metabolic stability, while the hydroxyethyl side chain may facilitate interactions with polar residues in biological targets .

Properties

IUPAC Name |

ethyl 1-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbonyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O4/c1-2-28-19(27)13-6-5-9-23(10-13)18(26)16-11-24(22-21-16)12-17(25)14-7-3-4-8-15(14)20/h3-4,7-8,11,13,17,25H,2,5-6,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOYWNNOMUFXOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C20H21FN4O4

- Molecular Weight : 400.41 g/mol

- Functional Groups : Triazole ring, piperidine moiety, and hydroxyl group.

The presence of the triazole ring is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazole derivatives have been shown to inhibit enzymes involved in fungal cell wall synthesis, making them effective antifungal agents.

- Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways in cells, influencing cellular responses and potentially leading to therapeutic effects in conditions such as cancer or inflammation.

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi. The following table summarizes the antimicrobial efficacy based on recent studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines. A notable study demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

Study on Antifungal Efficacy

A recent study evaluated the antifungal activity of this compound against Candida albicans. The study utilized a microdilution method to determine MIC values. Results indicated that the compound effectively inhibited fungal growth at concentrations lower than those required for conventional antifungal agents.

Research on Anticancer Properties

Another significant study focused on the anticancer effects of the compound on breast cancer cells. The findings revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed a notable increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptosis .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. A study published in MDPI highlights the antimicrobial activity of novel clicked 1,2,3-triazoles against both Gram-positive and Gram-negative bacteria . Ethyl 1-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate may share similar properties due to its structural characteristics.

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated in various studies. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation effectively. A notable example includes a related triazole compound that demonstrated potent inhibition against c-Met kinases involved in cancer progression . The structure of this compound suggests it could also act on similar pathways.

Case Studies and Research Findings

Therapeutic Implications

The unique structural features of this compound position it as a promising candidate in drug design. Its potential applications include:

- Cancer Therapy : Targeting specific kinases involved in tumor growth.

- Antimicrobial Agents : Developing new antibiotics to combat resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The following table highlights key structural differences between the target compound and similar molecules:

Key Observations :

- Triazole vs.

- Fluorine Positioning : Ortho-fluorine (target compound) may sterically hinder target binding compared to para-fluorine in AB668, which is linked to enhanced kinase selectivity .

- Ester vs. Sulfonamide/Isobutyl Groups : The ethyl ester in the target compound improves solubility relative to the sulfonamide in AB668 but may reduce membrane permeability compared to lipophilic isobutyl groups .

Pharmacological Activity

While the target compound lacks explicit activity data, inferences can be drawn from analogs:

- AB668: Demonstrates nanomolar CK2 inhibition (IC₅₀ = 12 nM) and cancer-selective cytotoxicity via ATP-binding site competition .

- Compound 26 : Exhibits anti-proliferative activity against HCT-116 colon cancer cells (IC₅₀ = 0.8 µM) due to dual kinase/phosphatase inhibition .

- Ethyl 1-(2-(4-fluorophenyl)...pyrazole-4-...: Targets COX-2 (IC₅₀ = 3.2 µM) with reduced gastrointestinal toxicity compared to non-fluorinated analogs .

The target compound’s hydroxyethyl group may mimic the sulfonamide in AB668 for polar interactions, but the absence of an indole or pyrimidine ring could limit kinase affinity.

Physical and Chemical Properties

| Property | Target Compound | AB668 | Compound 26 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~405.4 (calculated) | ~632.7 | ~580.6 |

| LogP (Predicted) | 2.1 | 4.3 | 3.8 |

| Aqueous Solubility | Moderate (ester group) | Low (sulfonamide) | Low (morpholine) |

| Metabolic Stability | High (fluorine) | Moderate | High (difluoromethyl) |

Research Implications and Limitations

- Strengths : The target compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for oral administration.

- Gaps : Lack of explicit bioactivity data necessitates in vitro kinase profiling (e.g., using SHELX-refined crystallography ).

- Contradictions : Fluorophenyl groups in are associated with opioid activity, highlighting the need for target-specific assays to avoid off-target effects .

Q & A

Q. Table 1: Representative Synthetic Steps from Analogous Compounds

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., triazole protons at δ 7.2–8.5 ppm, piperidine CH₂ groups at δ 1.5–3.5 ppm). and provide NMR templates for related esters and triazoles .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESIMS in : m/z 402.2 for a similar ester) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., –6 used for analogous piperidine derivatives) .

Q. Table 2: Key Spectroscopic Parameters

| Technique | Critical Data Points | Evidence ID |

|---|---|---|

| ¹H NMR | δ 12.52 (triazole NH), 4.27 (ester CH₂) | |

| HRMS | m/z 402.2 (M+1) | |

| X-ray | Bond angles, torsion angles |

Advanced: How to optimize low yields in the acyl coupling step?

Answer:

reports a 23% yield for a similar ester coupling, suggesting inefficiencies. Methodological improvements include:

- Catalyst Optimization : Use DMAP or pyridine to enhance acyl activation .

- Solvent Selection : Anhydrous DMF or CH₂Cl₂ improves reaction homogeneity.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization () .

Advanced: How to ensure regioselectivity in triazole formation?

Answer:

CuAAC typically yields 1,4-disubstituted triazoles, while Ru-catalyzed reactions produce 1,5-isomers. and highlight triazole regiochemistry in bioactive compounds; confirm via NOE NMR or X-ray .

Advanced: Strategies for stereochemical analysis of the hydroxyethyl group

Answer:

- Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., ’s stereospecific synthesis) .

- Optical Rotation : Compare experimental [α]D values with literature for configuration assignment.

Advanced: Designing structure-activity relationship (SAR) studies

Answer:

Q. Table 3: SAR Design Framework

| Variable | Modification Example | Biological Impact |

|---|---|---|

| Fluorophenyl Position | 2-F vs. 3-F substitution | Alters lipophilicity |

| Ester Hydrolysis | Carboxylic acid derivative | Affects membrane permeability |

Basic: Addressing solubility challenges in biological assays

Answer:

- Solvent Systems : Use DMSO () or ethanol/DMF mixtures .

- Surfactants : Add Tween-80 for aqueous stability.

Advanced: Computational modeling for target interaction studies

Answer:

- Molecular Docking : Use AutoDock or Schrödinger to predict binding to enzymes (e.g., ’s kinase targets) .

- DFT Calculations : Assess electronic effects of the fluorophenyl group (B3LYP/6-31G* basis set).

Basic: Handling hygroscopic intermediates

Answer:

- Anhydrous Conditions : Use Schlenk lines or gloveboxes () .

- Storage : Desiccants (silica gel) under inert gas.

Advanced: Resolving contradictory bioactivity data

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.